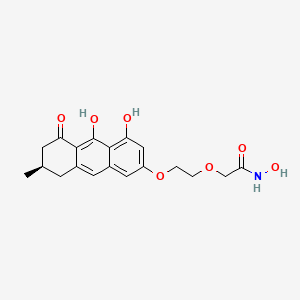

CGCG/CGG ligand 1

Description

Significance of DNA/RNA Structure and Recognition Motifs

The functions of DNA and RNA are intrinsically linked to their three-dimensional structures. Beyond the canonical double helix, nucleic acids can fold into a variety of complex shapes, including hairpins, quadruplexes, and cruciform structures. These structures often present unique recognition sites for proteins and small molecule ligands, playing crucial roles in gene regulation, replication, and repair.

Trinucleotide repeats are a type of short tandem repeat in which a sequence of three nucleotides is repeated multiple times in a row. wikipedia.org While these repeats are a common feature of the human genome, their expansion beyond a certain threshold can lead to over 40 neurodegenerative diseases, collectively known as trinucleotide repeat expansion disorders. nih.govnih.gov These disorders include Huntington's disease (caused by a CAG repeat expansion) and Fragile X syndrome (associated with a CGG repeat expansion). wikipedia.orgahajournals.org The repetitive nature of these sequences can cause them to form unstable, non-B-form DNA structures, such as hairpins, which can interfere with DNA replication and repair, leading to further expansion of the repeat tract. wikipedia.orgmdpi.com RNA transcripts containing these expanded repeats can also be toxic, either by sequestering essential RNA-binding proteins or by undergoing a process called repeat-associated non-AUG (RAN) translation to produce toxic protein products. mdpi.com

| Trinucleotide Repeat Disorder | Associated Gene | Repeat Sequence | Location of Repeat |

| Huntington's Disease | HTT | CAG | Exon |

| Fragile X Syndrome | FMR1 | CGG | 5' UTR |

| Myotonic Dystrophy | DMPK | CTG | 3' UTR |

| Spinocerebellar Ataxia Type 1 | ATXN1 | CAG | Exon |

| Friedreich's Ataxia | FXN | GAA | Intron |

This table provides a summary of some prominent trinucleotide repeat disorders, the genes they affect, the specific repeat sequence, and the location of that repeat within the gene.

CpG sites, where a cytosine nucleotide is followed by a guanine (B1146940) nucleotide, are critical regulatory elements in the genome. wikipedia.org These sites are often found in clusters called CpG islands, which are frequently located in the promoter regions of genes. wikipedia.orgresearchgate.net The methylation of cytosine bases in CpG islands is a key epigenetic mechanism for gene silencing. wikipedia.orgnih.gov Hypermethylation of promoter CpG islands can prevent the binding of transcription factors, leading to the downregulation of gene expression, a process often observed in cancer. oup.com

CGG repeats, such as those implicated in Fragile X syndrome, present a high density of CpG sites. nih.gov The expansion of these repeats can lead to their hypermethylation and the subsequent silencing of the associated gene (in the case of Fragile X, the FMR1 gene). nih.govmdpi.com The structure of CGG repeats can also contribute to genomic instability. These sequences have a high propensity to form stable hairpin structures or G-quadruplexes, which can stall DNA replication and transcription machinery, potentially leading to DNA breaks and further repeat expansions. mdpi.combiorxiv.org Proteins like the CGG binding protein 1 (CGGBP1) have been shown to bind to these repeats and may play a role in mitigating the formation of these secondary structures. biorxiv.org

Ligand Chemistry in Modulating Nucleic Acid Function

The development of small molecules that can selectively target specific nucleic acid sequences or structures is a major goal in medicinal chemistry. Such ligands can be used as tools to study the roles of these sequences in the cell or as potential therapeutic agents to correct their aberrant functions.

The field of small molecules targeting nucleic acids has its roots in the discovery of natural products with antibiotic and anticancer properties. rsc.orgresearchgate.net Many of these early compounds, such as actinomycin (B1170597) D and the anthracyclines, were found to exert their effects by intercalating into the DNA double helix, thereby inhibiting replication and transcription. This led to the development of synthetic DNA intercalators and groove binders. rsc.orgrsc.org The 1978 discovery that a synthetic oligonucleotide could inhibit viral replication laid the groundwork for antisense therapies. nih.govresearchgate.net The subsequent discoveries of RNA interference (RNAi) and aptamers further expanded the toolbox for targeting nucleic acids. nih.gov In recent years, there has been a growing interest in developing "drug-like" small molecules that can target RNA, a historically challenging endeavor. rsc.orgtandfonline.com This has culminated in the approval of drugs like risdiplam, which modulates the splicing of the SMN2 pre-mRNA. rsc.orgtandfonline.com

Anthracenone (B14071504) and its derivatives, such as anthraquinones, are a large class of compounds characterized by a tricyclic aromatic core. mdpi.com Many natural and synthetic anthracenone derivatives are known to interact with DNA, often through intercalation, where the planar aromatic ring system stacks between the base pairs of the DNA double helix. mdpi.comacs.orgnih.gov This binding can lead to the inhibition of enzymes like topoisomerase II, which is a key target for many anticancer drugs. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H21NO7 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

2-[2-[[(7R)-4,10-dihydroxy-7-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]ethoxy]-N-hydroxyacetamide |

InChI |

InChI=1S/C19H21NO7/c1-10-4-11-6-12-7-13(27-3-2-26-9-16(23)20-25)8-15(22)18(12)19(24)17(11)14(21)5-10/h6-8,10,22,24-25H,2-5,9H2,1H3,(H,20,23)/t10-/m1/s1 |

InChI Key |

RATDXYCOUNEINK-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)O)OCCOCC(=O)NO |

Canonical SMILES |

CC1CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)O)OCCOCC(=O)NO |

Origin of Product |

United States |

Chemical Synthesis and Structure Activity Relationship of Cgcg/cgg Ligand 1

Synthetic Methodologies for Anthracenone (B14071504) Ligands

The synthesis of the anthracenone scaffold, a polycyclic aromatic structure derived from anthracene, is a complex process that serves as the foundation for developing targeted DNA ligands. ontosight.aiontosight.ai

The construction of anthracenone derivatives typically involves multi-step reaction sequences starting from simpler aromatic precursors. ontosight.ai A variety of synthetic strategies have been developed to build the characteristic tricyclic core.

Common methodologies include:

Intramolecular Cyclization: This broad category includes classic methods like acid-catalyzed Friedel–Crafts reactions and Bradsher-type reactions to form the fused ring system. beilstein-journals.org

Diels-Alder Reactions: This powerful cycloaddition method is used to construct the central rings of the anthracenone skeleton. For instance, a six-step route can utilize two sequential Diels-Alder reactions to build the anthrone (B1665570) framework from 1,4-benzoquinone. A Ti(Oi-Pr)4-mediated photoenolization/Diels–Alder (PEDA) reaction has also been employed to forge the core scaffold of gem-dimethyl-anthracenones. chinesechemsoc.org

Cross-Coupling and Cyclization: Modern methods may involve sequences of cross-coupling reactions, such as the Suzuki-Miyaura reaction, followed by isomerization and ring-closing metathesis to yield the benzo[a]anthracene skeleton. beilstein-journals.org

Functional Group Interconversion: Once the core is assembled, subsequent reactions such as the Marschalk, Wittig, or Horner-Emmons reactions can be used to introduce substituents at various positions, followed by reduction to the final anthracenone oxidation state. nih.gov

These varied synthetic routes allow for the modular construction of anthracenone libraries, enabling the systematic modification of functional groups and spacer units for structure-activity relationship studies.

CGCG/CGG Ligand 1 (Compound 10) is an anthracenone derivative featuring a keto-phenol unit and a hydroxamic acid moiety attached via a short spacer. nih.gov It was synthesized as part of a larger library of twelve related anthracenone ligands (compounds 1-12) designed to probe interactions with repetitive DNA sequences. nih.gov The synthesis of such complex molecules generally begins with the construction of the core anthracenone structure, followed by the attachment of the side chains and functional groups, such as the hydroxamic acid unit. ontosight.aiontosight.ai While the precise, step-by-step synthesis for Compound 10 is detailed within its primary study, it belongs to a class of compounds developed to systematically vary the spacer length connecting the DNA-recognizing anthracenone core to a functional hydroxamic acid group. nih.gov

Design Principles of Ligand Spacers and Functional Groups

The ability of a ligand to bind with high affinity and specificity to its DNA target is governed by its molecular architecture, particularly the length and flexibility of its spacer elements and the nature of its functional groups. google.combeilstein-journals.org

The spacer connecting the core binding motif to other functional parts of a ligand plays a critical role in determining its binding specificity. nih.gov General design principles suggest that for divalent or multivalent ligands, the optimal average spacer length should be equal to or slightly smaller than the distance between the target binding sites on the macromolecule. beilstein-journals.orgresearchgate.net

In the context of the anthracenone ligands targeting CGCG repeats, the length of the spacer arm attaching the hydroxamic acid to the anthracenone skeleton was found to be a crucial determinant of binding preference. nih.gov This was demonstrated in a restriction enzyme inhibition assay using the enzyme AccII, which cleaves the CGCG sequence. The study compared ligands with different spacer lengths:

Ligand 10 (Short Spacer): Showed a binding preference for CGCG sites separated by a short interval of two AT base pairs. nih.gov

Ligand 5 (Long Spacer): Exhibited a preference for CGCG sites separated by a longer interval of five AT base pairs. nih.gov

Ligand 12 (Shortest Spacer): Displayed preferential binding to continuous CGG repeat sequences. nih.gov

This demonstrates that spacer length dictates the geometry of binding, allowing for precise targeting of repetitive DNA sequences with different spacing patterns. The binding affinity can be directly correlated to the length of the spacer, which controls the ability of the ligand to simultaneously engage with multiple recognition sites. nih.govresearchgate.net

| Ligand | Spacer Length | Preferred DNA Target Sequence | Assay System |

|---|---|---|---|

| Compound 5 | Long | (CGCG)n with 5 AT base pair intervals | AccII Restriction Enzyme Inhibition |

| Compound 10 | Short | (CGCG)n with 2 AT base pair intervals | AccII Restriction Enzyme Inhibition |

| Compound 12 | Shortest | Continuous (CGG)n repeats | Fnu4HI Restriction Enzyme Inhibition |

The functional groups on a ligand are the primary drivers of its interaction with a biological target. The anthracenone ligands, including Compound 10, were designed with two key functional units: a keto-phenol group and a hydroxamic acid group. nih.gov

Keto-Phenol Unit: The keto-phenol motif, specifically the arrangement of two hydroxyl groups positioned peri to a keto group on the anthracenone nucleus, is considered an essential pharmacophore for the biological activity of this class of compounds. acs.org This arrangement facilitates hydrogen bonding and is critical for the antiproliferative activity observed in related anthracenone analogs. acs.org

Hydroxamic Acid Unit: Hydroxamic acids are well-known for their ability to act as potent metal-binding groups, or chelators. researchgate.netnih.gov This function is critical for the inhibition of metalloenzymes, where the hydroxamic acid coordinates to the metal ion (e.g., Zn²⁺) in the enzyme's active site, blocking its catalytic activity. nih.gov In the case of this compound, its activity was evaluated by its ability to protect DNA from cleavage by restriction enzymes, which are often magnesium-dependent metalloenzymes. nih.gov The hydroxamic acid moiety is therefore a critical functional group for interacting with the enzyme-DNA complex.

Structure-Activity Relationship (SAR) Studies of Related Anthracenone Analogs

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by identifying the structural features that govern biological activity. google.com For anthracenone derivatives, SAR studies have provided significant insights into their mechanism of action.

Research on various anthracenone analogs has established several key principles:

The Anthracenone Core is Essential: Studies indicate that the antiproliferative action of these compounds is highly sensitive to modifications, and activity is retained only if the core anthracenone moiety itself is preserved. google.com

Hydroxyl Group Positioning: There is a strict requirement for two hydroxyl groups located peri to a hydrogen bond acceptor like a keto group for high potency in suppressing cell growth. acs.org

Linker Chain Modification: The nature of the linker chain connecting the anthracenone nucleus to other parts of the molecule significantly impacts activity. In one study of 2-arylalkyl-substituted anthracenones, 2-phenylethyl analogues were among the most potent inhibitors of 12-lipoxygenase. nih.gov

The most direct SAR for the class of molecules to which Compound 10 belongs comes from the comparative study of ligands with varying spacer lengths. nih.gov The ability of these ligands to simultaneously bind to and protect multiple sites on a DNA substrate from enzymatic cleavage is directly dependent on the spacer's length.

| Ligand | Structural Feature (Spacer) | Activity/Binding Specificity |

|---|---|---|

| Compound 5 | Long spacer | High preference for simultaneous binding to CGCG sites separated by 5 AT pairs. |

| Compound 10 (this compound) | Short spacer | High preference for simultaneous binding to CGCG sites separated by 2 AT pairs. |

| Compound 12 | Shortest spacer | High preference for simultaneous binding to continuous CGG repeat sequences. |

This clear relationship underscores that modifying the linker length is a powerful strategy for tuning the DNA sequence specificity of these anthracenone ligands, enabling the rational design of molecules that can target specific disease-associated DNA repeat expansions. nih.gov

Correlating Structural Modifications with Binding Affinity and Selectivity

The structure-activity relationship (SAR) for this series of anthracenone ligands was primarily investigated by altering the length of the spacer connecting the hydroxamic acid group to the main anthracenone structure. nih.gov This modification was found to be a critical determinant of the ligands' preference for binding to CGCG sequences with different spacings or to continuous CGG repeats. nih.gov

The binding activity was evaluated using a restriction enzyme inhibition assay. nih.govlookchem.com In this method, a DNA substrate with multiple target sites (like CGCG or CGG) is exposed to a corresponding restriction enzyme that would normally cleave it into smaller fragments. lookchem.com The successful simultaneous binding of a ligand to all target sites protects the DNA from cleavage, leaving the full-length DNA substrate intact. nih.govlookchem.com This allows for a quantitative evaluation of a ligand's ability to bind simultaneously and selectively to its target repeat sequences. lookchem.com

Research findings demonstrated a clear correlation between the ligand's spacer length and its binding selectivity:

Long Spacer-Ligand (Ligand 5): Showed a distinct preference for binding to CGCG sites that were separated by five non-binding AT base pairs. nih.govlookchem.com

Short Spacer-Ligand (Ligand 10): This ligand, also identified as this compound, exhibited a preference for CGCG sites with a shorter interval of two AT base pairs. medchemexpress.comnih.gov

Shortest Spacer-Ligand (Ligand 12): Displayed no significant binding to the tested CGCG sequences but showed a preference for binding to a 54-mer DNA strand composed of 16 continuous CGG repeats. nih.govlookchem.com

These findings underscore the principle that structural modifications, specifically the linker length, directly influence the binding selectivity of the ligand for different DNA topographies. The simultaneous binding of ligand 5 to CGCG sites was observed to increase with the number of repeats, in the order of (CGCG)5 > (CGCG)2 > (CGCG)1. nih.govlookchem.com

Interactive Data Table: Ligand Selectivity based on Spacer Length

| Ligand | Spacer Length | Preferred DNA Target Sequence | Reference |

|---|---|---|---|

| Ligand 5 | Long | CGCG sites with 5 AT-pair spacing | lookchem.com, nih.gov |

| Ligand 10 (this compound) | Short | CGCG sites with 2 AT-pair spacing | medchemexpress.com, nih.gov |

| Ligand 12 | Shortest | Continuous (CGG)n repeats | lookchem.com, nih.gov |

Rational Design of Ligand Derivatives based on SAR Principles

The rational design of this anthracenone series was predicated on developing small molecules capable of forming a molecular assembly on repeat DNA duplexes, thereby protecting them from enzymatic processes. lookchem.com The core concept was to create ligands where the spacer length could be tuned to achieve sequence-specific recognition. nih.gov

The fundamental design incorporates several key features:

An Anthracenone Skeleton: This polycyclic aromatic system serves as the primary DNA-binding moiety, likely interacting with DNA through intercalation or groove binding. researchgate.netgoogle.com

A Keto-Phenol Unit: A common feature in this series of anthracenone ligands. nih.gov

A Flexible Spacer: The critical element for tuning selectivity. The research demonstrates that by systematically varying the length of the linker, the ligand's affinity can be directed toward specific spatial arrangements of the target CGCG or CGG sequences. nih.gov

A Terminal Hydroxamic Acid: This group was included at the end of the linker to potentially act as a metal-binding site, which could play a role in the formation of ligand-DNA complexes. lookchem.com

The SAR principles derived from this study provide a clear blueprint for the rational design of future derivatives. To target other DNA repeat sequences or those with different spacer nucleotides, the linker length and chemical nature could be systematically altered. For instance, to design a ligand that targets CGCG repeats separated by three or four AT pairs, one would synthesize derivatives with spacer lengths intermediate between those of ligand 5 and ligand 10. This systematic approach, as demonstrated by the study of ligands 1-12, allows for the fine-tuning of intrinsic binding affinities and provides valuable physical insights for the creation of novel, sequence-selective DNA binders. nih.govnih.gov

Molecular Recognition and Binding Mechanisms of Cgcg/cgg Ligand 1 to Nucleic Acids

Binding Specificity for CGCG and CGG DNA Sequencesnih.govniu.ac.jp

CGCG/CGG ligand 1, also identified as compound 10 in research studies, is an anthracenone (B14071504) derivative featuring a keto-phenol and a hydroxamic acid unit. medchemexpress.comnih.gov Its design facilitates specific recognition of and binding to DNA sequences rich in guanine (B1146940) and cytosine, particularly multiple CGCG sites or continuous CGG repeats. nih.govmedchemexpress.com This specificity has been primarily elucidated through restriction enzyme inhibition assays, which demonstrate that the ligand can protect these specific DNA sequences from being hydrolyzed by enzymes that would otherwise cleave them. nih.gov

Preference for Multiple CGCG Sites vs. Continuous CGG Sitesnih.gov

While this compound is effective at recognizing CGCG sites, ligands with even shorter spacers, such as compound 12, have demonstrated a marked preference for binding to DNA composed of continuous CGG sites. nih.gov This was observed in assays using the restriction enzyme Fnu4HI, which cleaves within CGG-rich sequences. nih.gov This indicates that subtle changes in the ligand's structure, particularly the spacer length, can shift its preference between interrupted (CGCG) and continuous (CGG) recognition sequences.

Table 1: Ligand Preference Based on DNA Sequence Arrangement This table summarizes the observed binding preferences of anthracenone ligands for different DNA sequence motifs, as determined by restriction enzyme inhibition assays. nih.gov

| Ligand Type | Target Sequence Preference | Key Finding |

| Ligand with multiple binding motifs | Multiple CGCG sites | Protection increases with the number of CGCG sites [(CGCG)₅ > (CGCG)₂ > (CGCG)₁]. nih.gov |

| Ligand with the shortest spacer (compound 12) | 16 continuous CGG sites | Shows a preference for simultaneous binding to continuous CGG repeats. nih.gov |

Role of Non-Binding AT Base Pair Intervals in Ligand Recognitionnih.gov

The spacing between CGCG recognition sites, specifically the number of non-binding adenine-thymine (AT) base pairs, plays a critical role in how the ligand recognizes and binds to the DNA. nih.gov The length of the spacer connecting the hydroxamic acid unit to the anthracenone core of the ligand dictates its preference for a specific number of AT base pairs between the CGCG sites. nih.gov

This compound, which is characterized as a short spacer-ligand, shows a distinct preference for CGCG sites that are separated by two AT base pairs. nih.gov In contrast, a related long spacer-ligand (compound 5) preferentially binds to CGCG sites separated by a five AT-pair interval. nih.gov This demonstrates that the ligand's linker is not merely a passive connector but an active participant in molecular recognition, likely by ensuring an optimal geometric fit and alignment of the binding moieties within the DNA's minor groove. nih.govsoton.ac.uk

Table 2: Influence of AT Spacer Length on Ligand Binding This interactive table details the preferential binding of different anthracenone ligands based on the number of non-binding AT base pairs separating CGCG sites. nih.gov

| Ligand | Spacer Length | Preferred AT Interval Between CGCG Sites |

| Compound 5 | Long | 5 |

| This compound (Compound 10) | Short | 2 |

Mechanisms of Ligand-Induced DNA Protectionnih.govniu.ac.jp

The primary mechanism by which this compound protects DNA is through its direct binding to specific recognition sequences, which physically obstructs the activity of enzymes that would otherwise modify or cleave the DNA. medchemexpress.comnih.gov This protective capability is a direct consequence of its binding affinity and specificity.

Inhibition of Restriction Enzyme Hydrolysisnih.govniu.ac.jp

A key method for evaluating the protective effect of this compound is the restriction enzyme inhibition assay. nih.gov In these experiments, a DNA substrate containing one or more recognition sites (e.g., CGCG for the enzyme AccII or GCGGC for Fnu4HI) is incubated with the corresponding restriction enzyme. nih.govneb.com Under normal conditions, the enzyme hydrolyzes the DNA at all of these sites. nih.gov However, in the presence of this compound, the ligand binds to these sites and prevents the enzyme from accessing them, thereby inhibiting hydrolysis and leaving the full-length DNA intact. nih.gov This inhibition is a powerful indicator of the ligand's ability to occupy and shield its target sequence. nih.gov

Simultaneous Binding to Multiple Cleavable Sitesnih.govniu.ac.jp

A significant finding from these inhibition assays is the ligand's capacity for simultaneous binding. nih.govniu.ac.jp For a DNA substrate with multiple cleavable sites to remain fully intact after enzyme treatment, the ligand must bind to all of these sites concurrently. nih.gov If even one site remains unbound, the enzyme would cleave the DNA, and the full-length substrate would not be observed. nih.gov The detection of intact, full-length DNA in the presence of the ligand and a restriction enzyme is therefore strong evidence that the ligand engages in simultaneous binding across multiple recognition sites on the same DNA molecule. nih.govniu.ac.jp

Modes of Interaction at the Nucleic Acid Binding Sitemedchemexpress.comnih.gov

This compound is an anthracenone derivative, a class of compounds often associated with DNA intercalation. medchemexpress.combeilstein-journals.org The interaction between the ligand and the DNA is non-covalent, relying on forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. wikipedia.org The ligand's structure, which includes a keto-phenol group and a hydroxamic acid unit, provides the functional groups necessary for making specific contacts with the base pairs of the DNA, likely within the minor groove where sequence-specific information can be read. nih.govbeilstein-journals.org While detailed structural studies like NMR or X-ray crystallography for this specific ligand complex are not available in the provided results, the functional data strongly supports a binding mode that is highly sequence-specific and sufficient to sterically hinder the approach of large protein enzymes. nih.gov The interaction results in a stable ligand-DNA complex that protects the nucleic acid from enzymatic degradation. medchemexpress.comnih.gov

Intermolecular Hydrogen Bonding Interactions

The chemical structure of this compound, featuring an anthracenone skeleton with keto-phenol and hydroxamic acid units, is pivotal to its binding mechanism. nih.govlookchem.com These functional groups are capable of forming specific hydrogen bonds with the DNA target. Hydrogen bonds are highly directional, non-covalent interactions that are fundamental to the stability and specificity of ligand-DNA complexes. mdpi.comjchemrev.com The strength and geometry of these bonds, which typically range from 2.6 to 3.1 Angstroms in length, are critical for molecular recognition. cambridgemedchemconsulting.com

In the context of this compound, the hydroxamic acid moiety and the keto-phenol group provide hydrogen bond donor and acceptor sites. nih.govlookchem.com While the specific atomic-level interactions for this particular ligand have not been detailed in the provided research, the principle of hydrogen bonding dictates its recognition process. For instance, the oxygen and nitrogen atoms within the ligand can act as hydrogen bond acceptors, while the hydrogen atoms of the hydroxyl and amide groups can act as donors, forming connections with the functional groups of the DNA bases in the major or minor groove. mdpi.comnih.gov The length of the spacer connecting the hydroxamic acid unit to the anthracenone core also plays a crucial role, influencing the ligand's preference for the spacing between CGCG binding sites. nih.govlookchem.com

| Functional Group | Potential Role in Hydrogen Bonding |

| Keto-phenol | Provides hydrogen bond donors (hydroxyl) and acceptors (keto-oxygen). |

| Hydroxamic acid | Offers both hydrogen bond donor (N-H, O-H) and acceptor (C=O) sites. |

| Spacer | Influences the geometry and optimal positioning for hydrogen bonding with spaced-out recognition sites. nih.govlookchem.com |

Structural Elucidation of Cgcg/cgg Ligand 1 Nucleic Acid Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

Solution NMR spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in a state that closely mimics their physiological environment mdpi.comspringernature.com. It provides detailed information on the conformation of both the ligand and the nucleic acid upon complex formation, as well as the dynamics of the interaction.

The foundational step in any NMR structural study is the assignment of resonance signals to specific nuclei within the complex. For CGCG/CGG ligand 1-nucleic acid complexes, this process typically begins with one-dimensional (1D) ¹H NMR titration experiments. By monitoring the chemical shifts of the DNA or RNA imino protons upon addition of the ligand, the binding stoichiometry and exchange kinetics can be determined. nih.govacs.orgnih.gov The appearance of new peaks with a simultaneous decrease in signals from the free nucleic acid often indicates a slow exchange on the NMR timescale, which is characteristic of tight binding. acs.orgnih.govsemanticscholar.org

Once binding is confirmed, a suite of two-dimensional (2D) NMR experiments is employed to assign the protons of both the ligand and the nucleic acid in the bound state. acs.org

Total Correlated Spectroscopy (TOCSY) and Correlation Spectroscopy (COSY) are used to identify protons that are connected through covalent bonds (scalar-coupled), which helps in assigning signals within each nucleotide's sugar and base, and within the ligand's structure. nih.govsemanticscholar.org

Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for identifying protons that are close in space (typically <5 Å), regardless of whether they are covalently linked. Sequential NOEs between the aromatic base protons (H6/H8) and sugar protons (H1') are used to "walk" along the nucleic acid chain, confirming sequence-specific assignments. nih.govsemanticscholar.org

Crucially, intermolecular NOEs observed between the protons of this compound and the DNA/RNA are used to determine the precise binding site, orientation, and conformation of the ligand within the nucleic acid structure. nih.gov The collection of these distance restraints, along with dihedral angle restraints from coupling constants, allows for the calculation of a family of 3D structures that are consistent with the experimental data. nih.gov For example, studies on naphthyridine-based ligands binding to d(CGG/CGG) motifs have used this approach to reveal an interstrand binding mode that induces the flipping-out of cytosine bases. nih.govsemanticscholar.org

| NMR Experiment | Information Obtained | Purpose in Studying Ligand-Nucleic Acid Complexes |

|---|---|---|

| 1D ¹H Titration | Binding stoichiometry, exchange kinetics, identification of bound-state signals. | Initial characterization of the binding interaction. nih.govacs.org |

| 2D TOCSY/COSY | Through-bond proton connectivities (scalar coupling). | Assignment of protons within each nucleotide and within the ligand. nih.govsemanticscholar.org |

| 2D NOESY | Through-space proton proximities (<5 Å). | Sequential assignment of nucleic acid residues and determination of intermolecular ligand-nucleic acid contacts for 3D structure calculation. nih.govnih.govsemanticscholar.org |

| ¹H-¹⁵N/¹³C HSQC | Correlation of proton signals with directly attached ¹⁵N or ¹³C nuclei. | Resolves spectral overlap and aids in assignment, especially in isotopically labeled samples. mdpi.com |

NMR is uniquely suited to probe the dynamic nature of molecules in solution over a wide range of timescales. sissa.it The binding of this compound can induce or alter the structural dynamics of the target nucleic acid. For instance, NMR studies on a naphthyridine carbamate dimer (NCD) binding to a CGG/CGG triad revealed that the complex exists in an equilibrium between stacked and kinked structures, indicating significant structural fluctuation at the binding site. semanticscholar.org

Line broadening in NMR spectra can indicate motion on the microsecond to millisecond timescale, while changes in peak intensities can reveal shifts in conformational equilibria. nih.gov Furthermore, the observation of slow exchange kinetics during NMR titrations implies that the ligand-nucleic acid complex has a significant lifetime, providing information about the dissociation rate. acs.orgsemanticscholar.org Relaxation dispersion NMR experiments can be used to more quantitatively measure the kinetics of these processes, such as the rates of conformational exchange or ligand association/dissociation. nih.gov

| Dynamic Feature | NMR Observables | Structural Implication |

|---|---|---|

| Conformational Exchange | Line broadening, multiple sets of signals, relaxation dispersion profiles. nih.govnih.gov | The complex exists in multiple distinct conformations that interconvert on a specific timescale (e.g., stacked vs. kinked structures). semanticscholar.org |

| Binding Kinetics | Separate signals for free and bound states (slow exchange). acs.org | Indicates a relatively slow dissociation rate (long residence time) of the ligand from the nucleic acid. |

| Local Flexibility | Changes in spin-relaxation rates (T1, T2) and the Nuclear Overhauser Effect (NOE). | Ligand binding can increase the rigidity of the binding site or, conversely, induce flexibility in adjacent regions. nih.gov |

For larger or more complex systems, the NMR spectra can become very crowded, making unambiguous signal assignment difficult. Isotope labeling, where atoms like ¹²C and ¹⁴N are replaced with their NMR-active isotopes ¹³C and ¹⁵N, is a powerful strategy to overcome this limitation. ckisotopes.comnih.gov While not always necessary for smaller DNA/RNA oligonucleotides, it is an indispensable tool for larger systems or for specific experiments. sigmaaldrich.com

By uniformly labeling the DNA or RNA with ¹⁵N and/or ¹³C, heteronuclear NMR experiments such as ¹H-¹⁵N or ¹H-¹³C HSQC can be used. These experiments correlate protons with the heavy atoms they are attached to, spreading the signals into additional dimensions and dramatically improving spectral resolution. mdpi.com

Selective labeling is another advanced approach where only specific nucleotide types (e.g., all guanines) or specific positions within a nucleotide are isotopically enriched. nih.govnih.gov This method simplifies spectra by highlighting only the signals from the labeled sites, which can be crucial for assigning residues in key regions like the ligand-binding pocket. nih.gov If the ligand can be synthesized with isotopic labels, isotope-edited NOESY experiments can be performed to exclusively observe NOEs between the ligand and the nucleic acid, providing unambiguous distance restraints for structural calculations. nih.gov

| Isotope | Labeling Strategy | Application and Benefit |

|---|---|---|

| ¹⁵N, ¹³C | Uniform Labeling | Enables multidimensional heteronuclear experiments (e.g., HSQC, HNCO) to resolve signal overlap in complex spectra. nih.gov |

| ¹⁵N, ¹³C | Selective Labeling (Residue-specific) | Simplifies spectra to focus on specific residues, aiding assignment and analysis of the binding site. nih.gov |

| ²H (Deuterium) | Perdeuteration | Reduces proton relaxation pathways, leading to sharper lines and improved spectral quality for very large molecules. nih.gov |

| ¹³C (on ligand) | Ligand-specific Labeling | Allows for isotope-filtered experiments to selectively observe only the ligand or its interactions with the unlabeled nucleic acid. nih.gov |

X-ray Crystallography for Atomic Resolution Structure Analysis

X-ray crystallography is a technique that provides a static, high-resolution three-dimensional structure of a molecule as it exists in a crystal lattice. frontiersin.org It is highly complementary to NMR, offering precise atomic coordinates that can reveal detailed bonding interactions, water-mediated contacts, and exact geometric parameters. mdpi.comrcsb.org

To obtain a crystal structure of the this compound-nucleic acid complex, the most common approach is co-crystallization. nih.govnih.govresearchgate.net This strategy involves forming the complex in solution prior to setting up crystallization trials. The purified nucleic acid (DNA or RNA) is mixed with the ligand, typically in a slight molar excess of the ligand to ensure saturation of the binding sites. nih.gov

This pre-formed complex is then subjected to extensive screening against a wide array of crystallization conditions. These conditions vary in precipitant type and concentration (e.g., polyethylene glycols, salts), buffer pH, temperature, and the presence of additives. nih.govnih.gov The goal is to find a specific set of conditions where the complex slowly comes out of solution to form well-ordered, diffraction-quality crystals. The success of co-crystallization can be influenced by the stability and homogeneity of the complex; a high-affinity interaction often stabilizes the nucleic acid in a specific conformation, which can be more amenable to crystallization. nih.govresearchgate.net

| Parameter | Description | Purpose |

|---|---|---|

| Precipitant | Agents (e.g., PEGs, salts) that reduce the solubility of the complex. | To induce controlled precipitation leading to crystal formation. nih.gov |

| pH | The acidity or basicity of the crystallization buffer. | Affects the charge state of the nucleic acid and ligand, influencing intermolecular contacts. nih.gov |

| Temperature | Incubation temperature for crystallization trials (e.g., 4°C, 20°C). | Alters solubility and the kinetics of crystal growth. nih.govnih.gov |

| Additives | Small molecules (salts, detergents, metal ions) included in the screen. | Can stabilize the complex or mediate crystal contacts. nih.gov |

| Ligand Concentration | Molar ratio of ligand to nucleic acid. | Ensures the formation of a homogeneous, fully-bound complex. nih.gov |

Once a crystal structure is solved, it provides an atomic-resolution snapshot of the ligand-nucleic acid complex. researchgate.net This allows for a detailed analysis of the conformational changes that the nucleic acid undergoes upon binding of this compound. By comparing the structure of the complex to the canonical A-form (for RNA) or B-form (for DNA) helices, or to a structure of the unbound nucleic acid if available, specific structural perturbations can be identified. acs.orgnih.gov

These changes can include:

Local Deformations: Bending or kinking of the helical axis.

Changes in Helical Parameters: Alterations in twist, rise, and slide between base pairs.

Base Flipping: The extrahelical position of bases, as suggested by NMR for cytosines in CGG repeats upon ligand binding, can be directly visualized. nih.govsemanticscholar.org

Groove Dimensions: Widening or narrowing of the major or minor grooves to accommodate the ligand.

Non-canonical Structures: Stabilization of unusual structures like G-U wobble pairs or other mismatched base pairs within the CGG repeat sequence. researchgate.net

For example, the crystal structure of an RNA duplex containing CGG and CUG repeats revealed the precise geometry of G-U wobble base pairs, showing they are largely isomorphic to Watson-Crick pairs and highlighting the role of water molecules in their stabilization. researchgate.net Such detailed structural information is invaluable for understanding how a ligand achieves its binding specificity and for designing new molecules with improved properties. researchgate.netnih.gov

| Type of Change | Structural Description | Significance |

|---|---|---|

| Helical Axis Bending | Deviation from a linear helical axis. | Indicates ligand-induced flexibility or adaptation of the nucleic acid backbone. nih.gov |

| Base Pair Geometry | Changes in propeller twist, buckle, or opening of base pairs. | Reveals stress and adaptation at the binding site. |

| Groove Binding | Positioning of the ligand within the major or minor groove. | Defines the primary mode of interaction and recognition. |

| Base Flipping | Rotation of a base out of the helical stack into the solvent. semanticscholar.org | A dramatic conformational change often required to accommodate a ligand or facilitate a biological process. |

| Solvent Reorganization | Displacement or ordering of water molecules at the interface. | Highlights the role of water-mediated hydrogen bonds in stabilizing the complex. researchgate.net |

Computational Modeling and Simulation of Ligand-Nucleic Acid Interactions

The study of interactions between small molecules and nucleic acids is crucial for the development of therapeutics targeting genetic material. Computational modeling and simulation have become indispensable tools for elucidating the structural and energetic details of these interactions at an atomic level. For ligands designed to target specific sequences, such as CGCG or CGG repeats, these methods provide insights that are often difficult to obtain through experimental techniques alone. CGG tandem repeat expansions are associated with genetic instabilities and neurodegenerative disorders like Fragile X-associated tremor/ataxia syndrome (FXTAS) nih.gov. This section focuses on the computational approaches used to understand the binding of a representative compound, here referred to as this compound, with its nucleic acid targets. As a proxy for this specific ligand, we will draw upon findings from studies on naphthyridine-based Cyclic Mismatch Binding Ligands (CMBLs), which are known to interact with CGG repeats oup.comoup.comamu.edu.pl.

Molecular Dynamics Simulations for Binding Pathways and Conformational Landscapes

Molecular dynamics (MD) simulations offer a powerful method for exploring the dynamic nature of ligand-nucleic acid binding. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of a ligand as it approaches and binds to its target, revealing detailed information about the binding pathways and the conformational landscapes of both the ligand and the nucleic acid.

MD simulations have been employed to study the conformational preferences of CGG repeats in both DNA and RNA. These studies show that with an increasing number of repeats, the nucleic acid tends to favor the formation of a G-quadruplex structure over a standard hairpin nih.gov. The formation of such non-canonical structures can significantly influence ligand binding.

When a ligand like a CMBL is introduced into the system, MD simulations can illustrate how its presence affects the nucleic acid's structure and vice versa. These simulations can capture the entire binding process, from initial electrostatic steering to the final adoption of a stable binding pose. Key parameters analyzed during these simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the analysis of intermolecular interactions like hydrogen bonds and stacking interactions over time.

For instance, simulations can reveal that a ligand stabilizes a particular nucleic acid conformation or induces a conformational change upon binding, a concept known as "induced fit". By mapping the free energy landscape, researchers can identify the most stable bound states and the energy barriers between different conformations. Accelerated MD techniques, such as Gaussian accelerated Molecular Dynamics (GaMD), can enhance sampling to observe rare events like spontaneous binding and unbinding, providing a more complete picture of the binding thermodynamics and kinetics researchgate.netnih.gov.

| Simulation Parameter | Typical Value/Observation | Significance |

| Simulation Time | 100 ns - 1 µs | Allows for observation of complex equilibration and binding events. |

| Force Field | AMBER, CHARMM | Atomistic models that define the potential energy of the system. |

| RMSD of Complex | < 3 Å (for stable binding) | Indicates the stability of the ligand-nucleic acid complex over time. |

| Conformational Sampling | Analysis of dihedral angles | Reveals changes in the structure of the RNA/DNA and ligand upon binding. |

| Free Energy Landscape | Identification of low-energy basins | Corresponds to stable and meta-stable binding poses. |

Molecular Docking and Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, a nucleic acid. It is a critical tool in structure-based drug design for screening virtual libraries of compounds and prioritizing candidates for further study. The process involves sampling a large number of possible conformations of the ligand within the binding site and ranking them using a scoring function, which estimates the binding affinity.

Docking studies of small molecules to nucleic acid structures, particularly non-canonical forms like G-quadruplexes, present unique challenges compared to protein targets mdpi.comresearchgate.net. The high charge density and conformational flexibility of RNA and DNA require specialized scoring functions and docking protocols. For CGCG/CGG repeats, which can form G-quadruplexes, docking must account for the unique topology of the binding surfaces, such as the planar G-quartets and the grooves nih.govmdpi.com.

The results of docking simulations provide a static picture of the most likely binding pose. This pose can then be used as a starting point for more rigorous and computationally expensive MD simulations to refine the structure and assess its stability ucsf.edu. The scoring functions provide a quantitative prediction of binding affinity, often expressed in kcal/mol. These predicted affinities can be compared with experimental data, such as dissociation constants (Kd) obtained from techniques like Surface Plasmon Resonance (SPR) oup.comamu.edu.pl. Studies on CMBLs binding to r(CGG) repeats have shown varying affinities depending on the specific ligand structure, highlighting the sensitivity of the interaction to chemical modifications oup.com.

| Ligand | Target Sequence | Predicted Binding Energy (kcal/mol) | Experimental Kd (nM) | Key Interactions Predicted |

| CMBL4a | r(CGG)9 | -8.5 to -10.5 | 100 - 200 | Stacking on G-quartet, H-bonds in groove |

| CMBL4c | r(CGG)9 | -9.0 to -11.0 | 50 - 150 | Similar to CMBL4a with additional linker interactions |

| Ditercalinium | d(CGCG)2 | -11.0 to -12.5 | Not Available | Bis-intercalation at CpG steps, major groove binding nih.gov |

| Netropsin | d(CGCGATATCGCG)2 | -9.8 | Not Available | Minor groove binding at A/T-rich region ucsf.edu |

Note: Predicted binding energies are representative values from typical docking software and may vary based on the specific program and scoring function used. Experimental values are cited from relevant literature. oup.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Electronic Effects

While classical MD simulations and docking are powerful, they rely on force fields that use simplified, fixed-charge models to describe atomic interactions. These models cannot explicitly account for electronic effects such as polarization, charge transfer, and the formation or breaking of covalent bonds. Quantum mechanics/molecular mechanics (QM/MM) methods provide a more accurate description by treating a small, critical region of the system (e.g., the ligand and the immediate binding site) with quantum mechanics, while the rest of the system is treated with classical molecular mechanics.

The application of QM/MM is particularly valuable for studying ligand-nucleic acid complexes where subtle electronic interactions play a key role in binding specificity and stability researchgate.net. For example, QM/MM simulations can accurately model the geometry and energetics of hydrogen bonds and halogen bonds, and can capture the polarization of the ligand's electron cloud as it enters the highly charged environment of the nucleic acid binding pocket nih.gov.

First-principles QM/MM simulations have been shown to refine the binding poses of ligands targeting RNA repeats, leading to better agreement with experimental data from techniques like NMR nih.govresearchgate.net. In the context of this compound, a QM/MM study would involve defining the QM region to include the ligand and the nucleobases directly interacting with it. This approach would yield a more precise understanding of the charge distribution at the interface and the nature of the intermolecular forces, which is essential for the rational design of ligands with improved affinity and specificity nih.gov. These computationally intensive calculations can help rationalize issues observed in classical simulations and provide benchmark data for improving classical force fields researchgate.net.

Biomolecular Functions and Applications in Preclinical Research

Modulation of DNA-Modifying Enzymes

CGCG/CGG ligand 1, an anthracenone (B14071504) derivative, demonstrates the ability to interact with and modulate the activity of enzymes that modify DNA. medchemexpress.com This interaction is primarily centered on its capacity to bind to specific DNA sequences, thereby shielding them from enzymatic action.

Research has shown that this compound can protect DNA sites with multiple CGCG sequences or continuous CGG repeats from cleavage by restriction enzymes. medchemexpress.comnih.gov A study involving a series of anthracenone ligands (numbered 1-12) evaluated their ability to inhibit restriction enzyme activity on DNA substrates designed with these specific repeat sequences. nih.gov In these assays, the complete protection of the full-length DNA substrate from hydrolysis indicates that the ligand has successfully bound to all available target sites. nih.gov

The study utilized specific restriction enzymes to test the protective effect of the ligands. For DNA substrates containing multiple CGCG sites, the enzyme AccII was used. nih.gov For substrates with continuous CGG repeats, the enzyme Fnu4HI, which cleaves at d(GCGGC)/d(CGCCG) sites, was employed. nih.gov Ligand 10, identified as this compound, was noted as a short spacer-ligand. medchemexpress.comnih.gov It showed a preference for binding to CGCG sites that were separated by two AT base pairs. nih.gov This research demonstrates that the ligand can simultaneously bind to multiple target sites, thereby inhibiting the endonuclease's ability to cleave the DNA. nih.gov

Table 1: Inhibition of Restriction Endonucleases by Anthracenone Ligands This table is interactive. You can sort and filter the data.

| Ligand | Target DNA Sequence | Restriction Enzyme Inhibited | Key Finding | Reference |

|---|---|---|---|---|

| This compound (Ligand 10) | Multiple CGCG sites | AccII | Showed preference for CGCG sites with a short (two AT pair) spacer between them. | nih.gov |

| This compound (Ligand 10) | Continuous CGG sites | Fnu4HI | Binds to and protects continuous CGG repeat DNA from hydrolysis. | medchemexpress.comnih.gov |

| Ligand 5 | Multiple CGCG sites | AccII | A long spacer-ligand that showed preference for CGCG sites with five AT pairs between them. | nih.gov |

| Ligand 12 | Continuous CGG sites | Fnu4HI | Showed a preference for simultaneous binding to DNA with 16 continuous CGG repeats. | nih.gov |

While direct studies on the effect of this compound on DNA repair are not available, its mode of action suggests a potential influence on these cellular processes. Cells possess numerous mechanisms to repair DNA damage, including excision repair, direct reversal, and double-stranded break repair. khanacademy.orglibretexts.org These pathways rely on enzymes that recognize and access damaged or anomalous DNA structures.

Ligands that bind tightly to specific DNA sequences can physically obstruct the components of the DNA repair machinery. pnas.orgresearchgate.net For instance, the stabilization of unusual DNA structures, such as G-quadruplexes by other ligands, is known to induce a DNA damage response and can lead to genome instability if not properly repaired. pnas.org Given that this compound binds to CGG and CGCG repeats, it could potentially interfere with repair mechanisms like mismatch repair, which corrects errors in DNA replication. khanacademy.org Unstable repeat regions are prone to errors, and a ligand occupying these sites might prevent repair enzymes from correcting expansions or deletions. This interference could be significant in the context of repeat expansion diseases, where the DNA damage response is a critical component of pathogenesis. mdpi.com

Impact on Trinucleotide Repeat DNA/RNA Structures in Disease Models (Non-human)

Expansions of CGG trinucleotide repeats are the genetic basis for several neurodegenerative disorders, most notably Fragile X-associated tremor/ataxia syndrome (FXTAS). frontiersin.orgnih.gov In these diseases, the expanded CGG repeats in the FMR1 gene are transcribed into mRNA, which then forms stable hairpin structures. frontiersin.orgacs.org These RNA hairpins are toxic, sequestering essential RNA-binding proteins and leading to cellular dysfunction. frontiersin.orgencyclopedia.pub Furthermore, the repeats can trigger a form of translation known as Repeat-Associated Non-AUG (RAN) translation, producing a toxic polyglycine-containing protein called FMRpolyG. core.ac.ukfrontiersin.org

The ability of this compound to bind to continuous CGG DNA repeats suggests it could stabilize these structures. nih.gov In the context of disease, both the DNA and the transcribed RNA containing CGG repeats can form stable secondary structures, such as hairpins and G-quadruplexes. frontiersin.orgacs.orgplos.org The binding of a small molecule like this compound to these repeats within a DNA duplex would inherently stabilize that local structure. This binding could prevent the strand separation necessary for transcription or replication, potentially influencing the dynamics of repeat expansion or somatic mosaicism. upmc.edu While studies on this compound have focused on DNA, other small molecules have been specifically designed to bind to the RNA hairpin structure formed by CGG repeats, demonstrating that these structures are viable therapeutic targets. acs.orgresearchgate.net

Cellular models are crucial for studying the pathology of CGG repeat disorders and for testing potential therapeutic agents. These models, often using transfected human cell lines like HEK293 or COS7, can replicate key disease features, including the expression of expanded CGG-repeat RNA, the production of the toxic FMRpolyG protein, and the formation of characteristic intranuclear inclusions. core.ac.ukresearchgate.netuio.no The FMRpolyG protein is known to be a primary driver of toxicity and co-localizes with these ubiquitin-positive inclusions found in patient cells. frontiersin.orguio.no

While this compound has not been explicitly tested in these cellular models, related compounds provide proof-of-concept for this approach. For example, a cyclic mismatch-binding ligand, CMBL4c, which also targets CGG repeats, was shown to bind to the CGG repeat RNA structure. researchgate.net This binding effectively attenuated the translation of FMRpolyG and reduced the formation of nuclear inclusions in transfected cells. researchgate.net The study demonstrated that such ligands could reduce cytotoxicity and apoptosis, even after the inclusions had already formed. researchgate.net These findings suggest that a molecule like this compound, with its demonstrated affinity for CGG repeats, could have a similar impact on these pathological processes in a cellular context.

Table 2: Findings in Cellular Models with CGG Repeat-Targeting Compounds This table is interactive. You can sort and filter the data.

| Compound Class | Cellular Model | Pathological Feature Targeted | Outcome | Reference |

|---|---|---|---|---|

| Cyclic Mismatch Binding Ligand (CMBL4c) | COS7 Cells | FMRpolyG production, Nuclear Inclusions | Attenuated FMRpolyG translation and reduced inclusion formation. Reduced cytotoxicity. | researchgate.net |

| Designed Small Molecules | Cellular Models of FXTAS | r(CGG)exp-protein binding | Displaced bound proteins from the CGG repeat RNA, modulating toxicity without affecting FMRP translation. | acs.org |

| FMRpolyG Protein | HEK293 Cells | Aggregate Formation, Cell Death | Expression of FMRpolyG alone, without the CGG mRNA hairpin, was sufficient to cause cell death and nuclear disruption. | uio.no |

To understand the systemic effects of CGG repeat toxicity and to evaluate potential therapies in a living organism, researchers utilize animal models, including Drosophila (fruit fly) and mice. frontiersin.orgcore.ac.uk These models can be engineered to express the expanded CGG repeats from the human FMR1 gene, leading to phenotypes that mimic human disease, such as neurodegeneration, locomotor deficits, and the formation of intranuclear inclusions in neurons. frontiersin.orgcore.ac.uk Studies in these models have been instrumental in confirming that the FMRpolyG protein contributes significantly to neurodegeneration. frontiersin.org

There are currently no published studies investigating this compound in animal models of repeat expansion disorders. However, research using other models provides a framework for such an investigation. For instance, in a Drosophila model of myotonic dystrophy type 2 (a disease caused by CCTG repeats), a high-throughput screen identified that inhibiting the DNA repair enzyme Tyrosyl-DNA phosphodiesterase 1 (TDP1) could reduce the toxicity of the repeat expansion. embopress.org This intervention led to a contraction of the pathogenic repeats and improved motor function and muscle pathology in the flies. embopress.org This highlights a promising strategy for repeat expansion disorders and suggests that a molecule like this compound, which modulates DNA-protein interactions at repeat sites, could be a candidate for investigation in similar animal models for FXTAS.

Broader Implications in Nucleic Acid Chemistry and Biology

The study of small molecules that can recognize and bind to specific nucleic acid sequences has opened new frontiers in chemistry and biology. These molecules serve as powerful tools for investigating the complex structures and functions of DNA and RNA. This compound, an anthracenone derivative, exemplifies a class of compounds designed to interact with specific repeating sequences, in this case, those containing multiple CGCG or continuous CGG sites. medchemexpress.com Its interactions provide a basis for developing sophisticated chemical probes and therapeutic agents.

Design of Chemical Tools for Genome Manipulation Research

The ability to target specific DNA or RNA sequences with small molecules is a cornerstone of modern chemical biology and a critical component of developing tools for genome manipulation research. thesgc.org Such molecules, often referred to as chemical probes, are cell-active ligands that selectively bind to biomolecular targets like proteins or nucleic acids, enabling the exploration of biological mechanisms. thesgc.org

This compound functions as a specialized chemical tool by selectively binding to DNA sequences rich in CGCG or CGG repeats. medchemexpress.com Research has demonstrated that this ligand can protect these specific sites from cleavage by restriction enzymes. medchemexpress.com This protective action is indicative of a direct and stable binding interaction that shields the DNA, effectively manipulating a fundamental biological process at a specific genomic location. medchemexpress.com This capability is significant for research aiming to:

Modulate Gene Expression: By binding to promoter regions or other regulatory sequences containing CGG repeats, ligands can potentially block the binding of transcription factors, thereby altering gene expression. The expansion of CGG repeats is linked to several neuromuscular and neurodegenerative disorders, such as Fragile X-associated tremor/ataxia syndrome (FXTAS). oup.commdpi.com Small molecules that target these expanded repeats are being investigated for their ability to modulate the toxic effects of the resulting RNA. oup.com

Inhibit DNA-Enzyme Interactions: As demonstrated by its ability to inhibit restriction enzymes, this compound can be used to study the interactions between DNA and various proteins. medchemexpress.com This principle can be extended to investigate other DNA-binding proteins and enzymes involved in replication, repair, and recombination.

Develop Diagnostic Probes: Ligands that selectively bind to expanded trinucleotide repeats could be developed into diagnostic tools to determine the length of these repeats, which often correlates with disease severity. researchgate.net

The design of such tools is part of a broader effort to create chemogenomic libraries—sets of well-annotated compounds used to identify and validate new therapeutic targets. thesgc.org

Probing DNA/RNA Structural Transitions with Small Molecules

Nucleic acids are not static molecules; they can adopt a variety of alternative, non-B-form structures such as hairpins, triplexes, and G-quadruplexes. nih.gov These structures play crucial roles in biological processes, and their transitions are of great interest to researchers. nih.govnih.gov Small molecules are invaluable for studying these structural dynamics because they can stabilize or destabilize specific conformations, allowing their biological consequences to be investigated. nih.govmdpi.com

The interaction of ligands with repeating sequences is a key area of this research. The binding of this compound to its target sequences inherently involves the recognition of a specific DNA structure. medchemexpress.com While the precise conformational change induced by this specific ligand is a subject for further study, the broader class of CGG-binding molecules offers significant insights.

Stabilization of Alternative Structures: CGG repeats in DNA and RNA can form stable hairpin structures. oup.com Small molecules, such as naphthyridine-based ligands, have been designed to bind with high affinity to these structures. oup.comacs.org This binding can stabilize the hairpin conformation, which in the context of diseases like FXTAS, can interfere with toxic processes such as repeat-associated non-AUG (RAN) translation. oup.com

Induction of Conformational Changes: The binding of a small molecule can do more than just stabilize an existing structure; it can actively induce a conformational change. For example, some ligands that target repeating DNA sequences have been shown to cause the extrusion, or "flipping out," of a nucleotide from the DNA helix. researchgate.netresearchgate.net This creates a unique binding pocket and significantly alters the local DNA architecture.

Fluorescent Probing: When the small molecule ligand is fluorescent, its binding to a target nucleic acid can lead to changes in its photophysical properties. This allows researchers to monitor nucleic acid folding and structural transitions in real-time using techniques like fluorescence spectroscopy. oup.com

The study of this compound and related compounds contributes to a deeper understanding of how to selectively target unique structural motifs within the vast complexity of the genome and transcriptome, paving the way for new therapeutic strategies and research tools. acs.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[2-[[(7R)-4,10-dihydroxy-7-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]ethoxy]-N-hydroxyacetamide | nih.gov |

| Molecular Formula | C₁₉H₂₁NO₇ | nih.gov |

| Molecular Weight | 375.4 g/mol | nih.gov |

| Description | An anthracenone derivative that acts as a CGCG or CGG short spacer-ligand. | medchemexpress.com |

| Known Interaction | Protects cleavable sites of DNA with multiple CGCG or continuous CGG sites from restriction enzymes. | medchemexpress.com |

Advanced Methodologies and Techniques for Ligand Research

Spectroscopic Techniques for Binding Analysis

Spectroscopic methods are fundamental to understanding the interaction between ligands and nucleic acids. They provide critical insights into the nature of binding, conformational changes, and the stoichiometry of the ligand-DNA complex. For CGCG/CGG ligand 1, a compound identified as being able to protect DNA with multiple CGCG or continuous CGG sequences from restriction enzymes, these techniques are paramount in characterizing its mode of action. medchemexpress.com

UV-Vis Spectroscopy in Ligand-Nucleic Acid Titration

UV-Vis spectroscopy is a foundational technique to confirm the interaction between a ligand and a nucleic acid. In a typical titration experiment, a solution of the target DNA sequence is titrated with increasing concentrations of the ligand. Changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and bathochromic (red) or hypsochromic (blue) shifts of the wavelength of maximum absorbance (λmax), indicate binding. These spectral changes arise from the interaction of the ligand's chromophore with the DNA bases.

While specific UV-Vis titration data for this compound is not publicly available, a hypothetical titration with a CGCG-containing oligonucleotide would be expected to show distinct spectral perturbations upon binding, confirming an interaction. The magnitude of these changes can be used to calculate the binding constant (Kb).

Table 1: Hypothetical UV-Vis Titration Data for this compound with CGCG DNA

| [this compound] (µM) | Absorbance at λmax (DNA) | Absorbance at λmax (Ligand) |

|---|---|---|

| 0 | 0.500 | 0.000 |

| 5 | 0.485 | 0.150 |

| 10 | 0.470 | 0.290 |

| 15 | 0.460 | 0.420 |

| 20 | 0.455 | 0.540 |

| 25 | 0.452 | 0.650 |

Note: This data is illustrative and not based on published experimental results.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a powerful label-free technique for real-time monitoring of biomolecular interactions. It provides quantitative data on binding affinity (KD), as well as the association (ka) and dissociation (kd) rate constants. In an SPR experiment involving this compound, a DNA oligonucleotide containing the CGCG or CGG repeat sequence would be immobilized on a sensor chip. A solution of this compound would then be flowed over the chip surface. The binding of the ligand to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a response in the sensorgram.

This technique would be invaluable in determining the precise kinetics of the interaction between this compound and its target DNA sequences.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. By titrating a solution of this compound into a sample cell containing the target DNA, ITC can determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of binding. This information reveals the driving forces behind the interaction, such as hydrogen bonding, van der Waals forces, or hydrophobic interactions.

Circular Dichroism (CD) for Conformational Changes

Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of nucleic acids. The binding of a ligand can induce conformational changes in the DNA, which are reflected in the CD spectrum. For instance, the B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm. Intercalation of a ligand often leads to an increase in the intensity of these bands, while groove binding may cause smaller perturbations. If this compound were to induce a significant conformational change in the CGCG or CGG repeat sequences, such as a transition to A-form or Z-form DNA, this would be readily detectable by CD spectroscopy.

Cell-Based Assays for Functional Validation (excluding human clinical applications)

While biophysical techniques provide detailed information about the molecular interactions of a ligand, cell-based assays are crucial for validating its functional effects within a biological context.

Reporter Gene Assays for Modulating Gene Expression

Reporter gene assays are a common method to assess the impact of a compound on gene expression. In the context of this compound, which binds to specific DNA sequences, a reporter gene construct could be designed where the expression of a reporter protein (e.g., luciferase or green fluorescent protein) is controlled by a promoter containing multiple CGCG or CGG repeat elements.

By treating cells transfected with this construct with this compound, one could determine if the ligand's binding to the repeat sequences modulates the expression of the reporter gene. A decrease in reporter signal would suggest that the ligand inhibits transcription, potentially by stabilizing a non-canonical DNA structure or by blocking the binding of transcription factors. Conversely, an increase in signal might indicate that the ligand facilitates transcription.

Table 2: Hypothetical Reporter Gene Assay Data for this compound

| [this compound] (µM) | Luciferase Activity (Relative Light Units) |

|---|---|

| 0 | 10000 |

| 1 | 8500 |

| 5 | 6200 |

| 10 | 4100 |

| 20 | 2500 |

Note: This data is illustrative and not based on published experimental results.

Assays for Protein-Nucleic Acid Complex Disruption

The interaction of ligands with nucleic acids can disrupt the binding of essential proteins, a mechanism of significant interest in therapeutic research. While research on this compound has centered on its interaction with DNA and restriction enzymes, the disruption of protein-nucleic acid complexes is a key methodology for analogous molecules that target CGG repeats, particularly in the context of RNA.

One of the foremost techniques in this area is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay . This homogeneous assay is highly sensitive and well-suited for high-throughput screening. The principle involves a donor fluorophore (often a lanthanide like Terbium or Europium) and an acceptor fluorophore, which are attached to the interacting partners (e.g., an RNA with CGG repeats and a CGG-binding protein). When the protein and nucleic acid are in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. A ligand that disrupts this interaction will cause a decrease in the FRET signal. This method offers several advantages, including a stable signal and a high signal-to-noise ratio due to the time-resolved measurement which minimizes background fluorescence.

General Protocol for a TR-FRET Disruption Assay:

Reagent Preparation: A biotinylated RNA oligonucleotide with CGG repeats is incubated with a His-tagged CGG-binding protein.

Ligand Addition: The ligand of interest, such as this compound, is added to the mixture.

Detection: A Terbium-labeled anti-His antibody (donor) and a Streptavidin-conjugated fluorophore (acceptor) are added.

Measurement: After incubation, the FRET signal is measured. A reduction in signal indicates that the ligand has displaced the protein from the nucleic acid.

Biochemical Assays for Enzyme Activity Modulation

Biochemical assays are fundamental to understanding how a ligand like this compound can modulate the function of enzymes. The primary enzymatic activity modulated by this ligand is that of restriction endonucleases, which recognize and cleave specific DNA sequences.

Restriction Enzyme Inhibition Assays

The defining characteristic of this compound is its ability to protect DNA containing multiple CGCG or continuous CGG sequences from cleavage by restriction enzymes. nih.gov A specialized restriction enzyme inhibition assay was developed to evaluate this protective effect, providing evidence of simultaneous binding of the ligand to all target sites on a DNA substrate. nih.gov

The assay is designed based on a critical premise: for a full-length DNA substrate with multiple recognition sites to remain intact after enzyme treatment, a ligand must occupy all of these sites simultaneously to prevent cleavage at any single location. nih.gov The presence of the intact, full-length DNA band on a gel after the reaction is a direct indicator of the ligand's comprehensive binding and protective efficacy. nih.gov In the study of this compound (referred to as compound 10 in the source literature), DNA substrates with multiple CGCG or CGG sites were used. These substrates are designed to be fully hydrolyzed by a specific restriction enzyme in the absence of a protective ligand. nih.gov

The results demonstrated that this compound effectively inhibited the restriction enzyme, leaving the full-length DNA substrate intact. This indicates that the ligand binds to all available CGCG or CGG sites, thereby blocking the enzyme's access to its recognition sequences.

| Ligand | Target DNA Sequence | Restriction Enzyme | Observation | Conclusion |

|---|---|---|---|---|

| This compound (Compound 10) | Multiple CGCG sites | Sequence-specific endonuclease | Full-length DNA remains after incubation with enzyme. | Ligand protects all cleavage sites from hydrolysis. nih.gov |

| This compound (Compound 10) | Continuous CGG sites | Sequence-specific endonuclease | Full-length DNA remains after incubation with enzyme. | Ligand protects all cleavage sites from hydrolysis. nih.gov |

Electrophoretic Mobility Shift Assays (EMSA) for DNA-Protein/Ligand Interactions

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a powerful and widely used technique to confirm the direct binding of a ligand to a specific nucleic acid sequence. The principle is based on the fact that a DNA-ligand complex will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the free, unbound DNA fragment. upenn.edulicorbio.com This results in a "shift" in the position of the DNA band on the gel.

This assay is ideal for qualitatively and quantitatively characterizing the interaction between this compound and its target DNA. It can be used to determine binding affinity, specificity, and stoichiometry of the interaction.

The typical workflow for an EMSA experiment to study this compound would involve:

Probe Preparation: A short, double-stranded DNA oligonucleotide containing the CGCG or CGG repeat sequence is synthesized. One end is labeled with a radioactive isotope (like ³²P) or a fluorescent dye for detection. nih.govcreativebiomart.net

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer.

Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide gel and subjected to electrophoresis to separate the bound complexes from the free probe. upenn.edu

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner to visualize the positions of the DNA bands. A band that appears at a higher position on the gel in the presence of the ligand corresponds to the DNA-ligand complex.

| Component | Description | Purpose in Assay |

|---|---|---|

| Labeled DNA Probe | A short DNA duplex (e.g., 20-50 bp) containing the target CGCG or CGG sequence, tagged with a detectable marker. | To allow visualization of the DNA and any complexes it forms. upenn.edu |

| This compound | The small molecule being tested for binding activity. | To form a complex with the DNA probe, causing a mobility shift. |

| Binding Buffer | A solution providing optimal pH, ionic strength, and cofactors for the ligand-DNA interaction. | To ensure the stability of the formed complex during incubation. licorbio.com |

| Non-denaturing Gel | A polyacrylamide gel run under conditions that preserve the structure of the DNA and its complex with the ligand. | To separate the slower-migrating DNA-ligand complex from the faster free DNA. nih.gov |

| Competitor DNA (Optional) | An unlabeled DNA sequence used to test binding specificity. A specific competitor contains the target sequence, while a non-specific one does not. | To confirm that the ligand binds specifically to the intended CGCG/CGG sequence. |

Future Research Directions and Translational Perspectives Preclinical Focus

Development of Next-Generation CGCG/CGG Ligands with Enhanced Specificity

The initial characterization of CGCG/CGG ligand 1 has demonstrated its capacity to protect DNA with CGCG or CGG repeat sites from restriction enzyme cleavage, indicating a direct interaction. medchemexpress.com However, the development of next-generation ligands with enhanced specificity is a critical future direction. The goal is to create molecules that can more precisely recognize and bind to their target sequences, minimizing off-target effects.

One approach to enhancing specificity involves the modular assembly of small molecules. By linking multiple RNA-binding modules, researchers can create compounds that more closely match the periodicity of the target repeat sequence, thereby increasing binding affinity and specificity. nih.gov For instance, the optimization of a lead compound, Ht-N3, through a modular assembly approach has shown promise in targeting r(CGG)exp repeats. nih.gov This strategy could be adapted for this compound, potentially by modifying its anthracenone (B14071504) core or the linker moieties connecting different binding domains.

Furthermore, the synthesis of cyclic pyrrole-imidazole polyamides (cPIPs) has demonstrated high binding affinity and specificity for CAG/CTG repeat DNA sequences. researchgate.net Future research could explore the design and synthesis of novel ligands that combine the structural features of this compound with the principles of cPIPs to achieve superior recognition of CGCG/CGG repeats. The use of next-generation sequencing to evaluate the specificity of such newly synthesized ligands across the genome will be a crucial validation step. researchgate.net

Exploration of this compound in Novel Biological Contexts (non-human, non-clinical)